2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c16-13-6-2-1-5-12(13)15(21)17-9-11(19)10-18-8-4-3-7-14(18)20/h1-8,11,19H,9-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTUHAKJKWUQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(CN2C=CC=CC2=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridinone moiety: This can be achieved through the reaction of a suitable precursor with a reagent such as acetoacetate under basic conditions.
Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate product, which can be carried out using oxidizing agents like hydrogen peroxide.
Amidation: The final step involves the formation of the benzamide structure through the reaction of the intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the dihydropyridinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs based on molecular structure, physicochemical properties, and inferred pharmacological targets:
Key Observations:
Structural Variations: The target compound and TD-1d both incorporate lactam/2-pyridone rings, which are critical for mimicking peptide substrates in enzyme inhibition . CGP 20712A diverges with a trifluoromethyl-imidazole group, aligning with its role as a β-adrenergic antagonist .
Pharmacological Implications :
- The hydroxypropyl group in the target compound enhances solubility compared to TD-1d’s lipophilic phenyl groups, suggesting better bioavailability.
- Fluorine substitution (2- or 3-position) influences electronic properties and target binding; 2-fluoro in the target may optimize aromatic interactions in enzyme active sites.
Synthesis Pathways: TD-1d () was synthesized via amide coupling, a method likely applicable to the target compound .
Research Findings and Mechanistic Insights
- TD-1d : Demonstrated activity against proteases via ESI-MS (m/z 557.3 [M+1]⁺), with the 2-pyridone ring critical for binding .
- CGP 20712A : A well-characterized β-adrenergic antagonist, highlighting the role of bulky substituents (e.g., trifluoromethyl) in receptor specificity .
- Target Compound: The dihydropyridinone moiety may act as a hydrogen-bond acceptor, analogous to TD-1d’s 2-pyridone, while the hydroxypropyl group could improve membrane permeability compared to CGP 20712A.
Biological Activity
2-fluoro-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a fluorinated benzamide moiety and a dihydropyridine derivative, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 278.3 g/mol. The compound can be represented by the following structural formula:
Anticancer Properties
Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives with similar frameworks have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5.4 | Apoptosis induction |
| Compound B | Lung | 3.8 | Cell cycle arrest |
| Compound C | Colon | 4.1 | Inhibition of angiogenesis |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Case Study: DHFR Inhibition
In a study by Sivaramkumar et al., it was demonstrated that related benzamide derivatives significantly reduced NADPH levels by inhibiting NADK, leading to destabilization of DHFR and subsequent inhibition of cell growth in cancer models .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S checkpoint.
- Inhibition of Key Enzymes : By targeting metabolic enzymes like DHFR, it effectively reduces the proliferation capability of cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
